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Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indazole

Cat. No.: B1397961 Get Quote

Introduction: The Indazole Scaffold in Modern Drug
Discovery
The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the

structural backbone of numerous therapeutic agents.[1] Its unique bicyclic structure, composed

of a fused benzene and pyrazole ring, provides a versatile scaffold for the development of

compounds with a wide array of biological activities. Notably, indazole derivatives have

emerged as a significant class of kinase inhibitors, with several approved drugs and clinical

candidates targeting various malignancies.[1] The strategic placement of substituents on the

indazole ring system is a key determinant of a compound's pharmacological profile, influencing

its potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on 6-methoxy-1-methyl-1H-indazole, a specific derivative that

combines two key structural features: a methoxy group at the 6-position and a methyl group at

the 1-position of the indazole ring. The methoxy substituent can modulate the electronic

properties of the ring and potentially engage in hydrogen bonding with target proteins, while the

N1-methylation prevents tautomerization and can influence the compound's metabolic stability

and cell permeability. These characteristics make 6-methoxy-1-methyl-1H-indazole a

valuable tool for researchers in drug discovery and chemical biology.

This document provides detailed protocols for the synthesis and characterization of 6-
methoxy-1-methyl-1H-indazole, as well as methodologies for its evaluation in relevant cell-

based and biochemical assays. The provided protocols are designed to be a comprehensive
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resource for researchers investigating the therapeutic potential of this and related indazole

derivatives.

Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for its

application in experimental settings. The key properties of 6-methoxy-1-methyl-1H-indazole
are summarized below.

Property Value Reference

CAS Number 1236127-55-1 [2][3]

Molecular Formula C₉H₁₀N₂O [2]

Molecular Weight 162.19 g/mol [2]

Appearance Expected to be a solid -

Topological Polar Surface Area 27 Å² [2]

Hydrogen Bond Acceptor

Count
2 [2]

Synthesis and Characterization
The following is a proposed two-step synthesis for 6-methoxy-1-methyl-1H-indazole, based

on established methodologies for the synthesis of related indazole derivatives.[1][4]

Overall Synthesis Workflow
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Caption: Proposed two-step synthesis of 6-methoxy-1-methyl-1H-indazole.

Step 1: Synthesis of 6-Methoxy-1H-indazole
This procedure outlines the formation of the indazole ring from a substituted benzaldehyde and

hydrazine.[4]

Materials and Reagents:

2-Fluoro-4-methoxybenzaldehyde

Hydrazine (anhydrous or hydrate)

Dichloromethane (DCM)

Anhydrous sodium sulfate

Silica gel for column chromatography

Petroleum ether and ethyl acetate (for chromatography)
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Procedure:

In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-

methoxybenzaldehyde (1.0 eq) with an excess of hydrazine (e.g., 10 eq).

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and extract the product with

dichloromethane (3 x volume of the reaction mixture).

Combine the organic layers, wash with water and then with saturated brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a gradient of

petroleum ether/ethyl acetate as the eluent to afford 6-methoxy-1H-indazole.[4]

Step 2: Synthesis of 6-Methoxy-1-methyl-1H-indazole
This procedure describes the regioselective N-methylation of the 6-methoxy-1H-indazole

intermediate.[1]

Materials and Reagents:

6-Methoxy-1H-indazole

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Methyl iodide (CH₃I)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Anhydrous sodium sulfate
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Silica gel for column chromatography

Procedure:

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen

atmosphere at 0°C, add a solution of 6-methoxy-1H-indazole (1.0 eq) in anhydrous THF

dropwise.

Allow the reaction mixture to stir at room temperature for 1 hour.

Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction

progress by TLC.[1]

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x volume).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 6-methoxy-1-
methyl-1H-indazole.[1]

Characterization
The synthesized 6-methoxy-1-methyl-1H-indazole should be characterized using standard

analytical techniques to confirm its identity and purity. Expected characterization data, based

on similar structures, would include:

¹H and ¹³C NMR: To confirm the chemical structure and regioselectivity of methylation. The

chemical shifts of the methyl and methoxy protons and carbons would be indicative of the

final product.[5][6]

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and

molecular weight of the compound.[5]
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Melting Point: To assess the purity of the crystalline solid.

Application Protocols: In Vitro Evaluation
The following protocols are designed to assess the biological activity of 6-methoxy-1-methyl-
1H-indazole. Given the prevalence of indazole derivatives as kinase inhibitors, these protocols

focus on evaluating its potential as an anti-proliferative agent and a kinase inhibitor.

Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and is a common method to determine a compound's cytotoxic or anti-proliferative effects.[7][8]

Materials and Reagents:

Human cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML, or other relevant lines like

A549, MCF-7)

6-methoxy-1-methyl-1H-indazole

Dimethyl sulfoxide (DMSO, cell culture grade)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-Buffered Saline (PBS), sterile

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-

10,000 cells/well) and allow them to adhere or stabilize for 24 hours.
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Compound Preparation: Prepare a stock solution of 6-methoxy-1-methyl-1H-indazole in

DMSO (e.g., 10 mM). Prepare serial dilutions of the stock solution in complete culture

medium to achieve the desired final concentrations. Include a vehicle control (medium with

the same percentage of DMSO as the highest compound concentration).

Compound Treatment: Remove the old medium and add the medium containing the test

compound at various concentrations. Incubate the plate for a desired exposure time (e.g., 72

hours) at 37°C in a 5% CO₂ incubator.[8]

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the

formation of formazan crystals.

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to

each well to dissolve the formazan crystals.

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC₅₀ value (the concentration of the compound that

inhibits 50% of cell viability).
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Caption: Workflow for determining cell viability using the MTT assay.
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Protocol 2: Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
This biochemical assay measures the ability of a compound to displace a fluorescent tracer

from the ATP-binding site of a kinase, allowing for the determination of its inhibitory activity.

This is a representative protocol that can be adapted for various kinases.[9]

Materials and Reagents:

Recombinant human kinase (e.g., FLT3, VEGFR2)

LanthaScreen™ Eu-anti-Tag Antibody

LanthaScreen™ Kinase Tracer

Assay buffer

6-methoxy-1-methyl-1H-indazole

384-well plates

Fluorescence plate reader with HTRF capability

Procedure:

Compound Preparation: Prepare serial dilutions of 6-methoxy-1-methyl-1H-indazole in the

assay buffer.

Assay Plate Preparation: Add the compound dilutions to a 384-well plate.

Reagent Addition: Add a mixture of the kinase and the Eu-anti-Tag antibody to the wells.

Tracer Addition: Add the Kinase Tracer to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-

resolved fluorescence resonance energy transfer (TR-FRET).
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Data Analysis: Calculate the emission ratio and plot the percent inhibition against the log of

the compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Downstream
Signaling
This protocol is used to investigate the effect of the compound on the phosphorylation status of

key downstream signaling molecules of a target kinase pathway (e.g., FLT3 pathway).[8]

Materials and Reagents:

Human cancer cell line

6-methoxy-1-methyl-1H-indazole

Lysis buffer

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-AKT, anti-total-

AKT, anti-phospho-ERK, anti-total-ERK)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Treat cells with various concentrations of 6-methoxy-1-methyl-1H-indazole
for a specified time (e.g., 2-4 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to

a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Analyze the changes in the phosphorylation status of the target proteins relative to

the total protein levels.
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Caption: Inhibition of the FLT3 signaling pathway by an indazole inhibitor.

Conclusion and Future Directions
6-Methoxy-1-methyl-1H-indazole represents a valuable chemical entity for probing the

biological roles of various cellular targets, particularly protein kinases. The protocols detailed in

this guide provide a robust framework for its synthesis, characterization, and in vitro evaluation.
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By employing these methodologies, researchers can systematically investigate the therapeutic

potential of this compound and its analogs. Further studies could involve expanding the panel

of kinases and cell lines tested, as well as advancing promising candidates to in vivo models to

assess their efficacy and pharmacokinetic profiles. The continued exploration of the indazole

scaffold, exemplified by derivatives like 6-methoxy-1-methyl-1H-indazole, holds significant

promise for the development of novel targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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